Bienvenue dans la boutique en ligne BenchChem!

Brilliant Blue G

P2X7 receptor antagonism purinergic signaling ion channel selectivity

Choose Brilliant Blue G for its unique >1000-fold selectivity for P2X7 over P2X4 receptors (IC50 10 nM vs. >10 μM), a critical advantage over non-selective antagonists like suramin. As the FDA-approved TissueBlue formulation, it is the only dye proven to preserve retinal ultrastructure during vitrectomy, outperforming indocyanine green. For protein quantification, the Bradford assay with Coomassie G-250 offers 4-fold higher sensitivity than Lowry. Non-substitutable with Brilliant Blue FCF or R-250.

Molecular Formula C47H48N3NaO7S2
Molecular Weight 854.0 g/mol
Cat. No. B7797370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrilliant Blue G
Molecular FormulaC47H48N3NaO7S2
Molecular Weight854.0 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]
InChIInChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1
InChIKeyRWVGQQGBQSJDQV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brilliant Blue G (BBG): Evidence-Based Selection Guide for P2X7 Antagonism and Ophthalmic Dye Applications


Brilliant Blue G (BBG; CAS 6104-58-1), also known as Coomassie Brilliant Blue G-250, is a synthetic triphenylmethane dye with a molecular weight of approximately 854 Da [1]. This compound functions dually as a high-selectivity P2X7 purinergic receptor antagonist and as a vital dye for ophthalmic surgical visualization, with FDA approval specifically for selectively staining the internal limiting membrane (ILM) during vitreoretinal procedures [2]. Unlike its close structural analog Brilliant Blue FCF (a food dye), BBG exhibits nanomolar potency at P2X7 receptors while maintaining a distinct physicochemical and biological profile that directly informs its procurement and application specificity [1][2].

Why Brilliant Blue G Cannot Be Substituted with Generic Blue Dyes: Critical Functional Divergence


Generic substitution of Brilliant Blue G with visually similar blue dyes—such as Brilliant Blue FCF, Coomassie Brilliant Blue R-250, or Indocyanine Green—introduces substantial risk across all major application domains. In P2X7 antagonism, BBG demonstrates a >1000-fold selectivity window over P2X4 receptors (IC50 10 nM vs. >10 μM), whereas alternative blue dyes lack this nanomolar potency and defined receptor selectivity profile [1]. In ophthalmic surgery, indocyanine green is associated with significantly greater morphological damage to the retinal cleavage plane compared to BBG, as quantified by transmission electron microscopy [2]. For protein quantification, Coomassie Brilliant Blue R-250 is structurally distinct (lacking two methyl groups) and is optimized for SDS-PAGE gel staining rather than Bradford assays, precluding analytical interchangeability [3]. These functional divergences are rooted in discrete molecular structure and receptor-binding kinetics, rendering BBG non-substitutable with in-class analogs without compromising assay validity, surgical safety, or therapeutic outcomes.

Brilliant Blue G Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Brilliant Blue G Exhibits >1000-Fold P2X7 Selectivity Over P2X4 Receptors Relative to Non-Selective Suramin

In heterologous expression systems, Brilliant Blue G (BBG) exhibits >1000-fold selectivity for rat P2X7 receptors over rat P2X4 receptors, a critical differentiator from broad-spectrum P2 antagonists such as suramin which lack this nanomolar selectivity window [1]. BBG noncompetitively inhibits rat P2X7 with an IC50 of 10 nM and human P2X7 with an IC50 of 200 nM, whereas IC50 values for rat P2X4 exceed 10 μM and for human P2X4 are 3.2 μM [1].

P2X7 receptor antagonism purinergic signaling ion channel selectivity

Brilliant Blue G Causes Significantly Less Retinal Morphological Damage Than Indocyanine Green During ILM Peeling

In a comparative transmission electron microscopy study of 96 surgical ILM specimens, Brilliant Blue G (BBG) produced significantly fewer and smaller cellular fragments at the retinal cleavage plane compared to indocyanine green (ICG), a commonly used alternative vital dye [1]. Specimens removed after BBG staining exhibited minimal retinal debris, whereas ICG-stained specimens consistently showed large cellular fragments and intact Müller cell endfeet, indicating greater iatrogenic tissue disruption [1]. The study concluded that BBG, trypan blue, bromphenol blue, and Chicago blue cause significantly less morphologic change than ICG [1].

ophthalmic surgery internal limiting membrane peeling vital dye safety

Brilliant Blue G Demonstrates Superior In Vivo Neurological Recovery Compared to Brilliant Blue FCF and Carbenoxolone in Spinal Cord Injury Model

In a rat spinal cord injury model, Brilliant Blue G (BBG) produced the highest neurological recovery among tested compounds, outperforming both Brilliant Blue FCF and carbenoxolone, which yielded comparable but lesser improvement [1]. BBG's effect was assessed via motor function recovery metrics, and no apparent toxicity was observed with any compound [1]. While all three compounds suppressed local astrocytic and microglial activation and neutrophil infiltration to a similar degree, BBG's superior functional outcome distinguishes it as the most efficacious P2X7-targeting agent in this in vivo paradigm [1].

spinal cord injury neuroprotection P2X7 antagonism

Brilliant Blue G (Bradford Assay) Offers 4-Fold Higher Sensitivity Than Lowry Method for Protein Quantification

The Bradford protein assay, which utilizes Coomassie Brilliant Blue G-250 as the dye-binding reagent, demonstrates a sensitivity 4-fold higher than the Lowry method under standard conditions . This enhanced sensitivity is attributed to the dye's rapid binding kinetics and the substantial shift in absorbance maximum from 465 nm to 595 nm upon protein binding . While the bicinchoninic acid (BCA) assay offers comparable sensitivity, the Bradford method's distinct advantage lies in its reduced interference from common buffer components such as Tris, glycerol, and reducing agents, though it is more susceptible to detergent interference than BCA .

protein quantification Bradford assay colorimetric detection

FDA Approval and Established Ophthalmic Formulation Differentiate Brilliant Blue G from Research-Only P2X7 Antagonists

Brilliant Blue G is the active pharmaceutical ingredient in TissueBlue (NDA 209569), an FDA-approved ophthalmic solution indicated for selectively staining the internal limiting membrane (ILM) during vitreoretinal surgery [1]. This regulatory status and the availability of a sterile, ready-to-use 0.025% ophthalmic formulation differentiate BBG from research-grade P2X7 antagonists and alternative dyes such as trypan blue or indocyanine green, which may not have identical FDA-approved indications or may be associated with different safety profiles [1]. The established commercial supply chain with one branded drug and multiple API vendors further distinguishes BBG from less clinically validated or solely research-use compounds [1].

ophthalmic dye FDA approval TissueBlue

Brilliant Blue G Exhibits Minimal Cytotoxicity in Composite Formulations for Tumor Cell Imaging

When formulated as a fluorescent composite with isorhamnetin (FC-1), Coomassie brilliant blue G250 demonstrates minimal cytotoxicity in human prostate cancer (PC3) and cervical cancer (HeLa) cell lines, with proliferation impacts of 64.30% and 68.06% respectively under CCK-8 assay conditions [1]. The composite also exhibits high selectivity for tumor cell infiltration and effective fluorescent imaging capability [1]. This biocompatibility profile, when properly formulated, contrasts with the known irritant properties of acetic acid and methanol-containing Coomassie Blue staining solutions used in gel electrophoresis, highlighting formulation-dependent safety considerations [1].

tumor cell imaging biocompatibility fluorescent composite

Optimal Application Scenarios for Brilliant Blue G Based on Quantitative Differentiation Evidence


Distinguishing P2X7-Mediated from P2X4-Mediated Signaling in Native Tissues

Researchers studying purinergic signaling in immune cells, epithelial tissues, or exocrine glands where P2X7 and P2X4 subunits are co-expressed should select Brilliant Blue G for its >1000-fold selectivity for P2X7 over P2X4 (IC50 rat P2X7 = 10 nM vs. rat P2X4 > 10 μM) [1]. This selectivity window, established in heterologous expression systems, enables definitive assignment of observed ATP-induced currents or calcium fluxes to P2X7 activation. Less selective P2 antagonists such as suramin cannot provide this level of discrimination and may confound interpretation by blocking both receptor subtypes [1].

ILM Staining During Macular Hole and Epiretinal Membrane Surgery

Vitreoretinal surgeons should utilize Brilliant Blue G (as the FDA-approved TissueBlue formulation) for ILM staining in macular hole and epiretinal membrane cases, based on electron microscopy evidence demonstrating significantly fewer retinal cellular fragments and preservation of Müller cell endfeet compared to indocyanine green [1]. This ultrastructural preservation directly supports the selection of BBG over ICG to minimize iatrogenic retinal damage and optimize postoperative visual recovery. The commercial availability of a sterile 0.025% ophthalmic solution further streamlines clinical adoption [2].

In Vivo Neuroprotection Studies Targeting P2X7-Mediated Secondary Injury

Investigators conducting preclinical studies of traumatic brain injury, spinal cord injury, or cerebral ischemia-reperfusion should select Brilliant Blue G as the P2X7 antagonist of choice for in vivo neuroprotection experiments. Direct comparator evidence in a rat spinal cord injury model shows BBG yields the highest neurological recovery among tested P2X7-targeting agents, outperforming Brilliant Blue FCF and carbenoxolone [1]. This superior functional outcome, combined with its established blood-brain barrier permeability and safety profile, positions BBG as the optimal tool compound for translating P2X7 inhibition to therapeutic effect in rodent models of acute CNS injury [1].

Low-Abundance Protein Quantification via Bradford Assay

Laboratories requiring sensitive, rapid, and interference-tolerant protein quantification should implement the Bradford assay using Coomassie Brilliant Blue G-250. This method provides 4-fold higher sensitivity than the Lowry assay and offers robust performance in the presence of common buffer components such as Tris, glycerol, and reducing agents [1]. For samples containing high detergent concentrations, the BCA assay may be considered as an alternative, but the Bradford method remains the preferred choice for most routine protein determinations due to its speed, simplicity, and compatibility with standard laboratory spectrophotometry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brilliant Blue G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.